Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate
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Overview
Description
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11ClO3 It is a derivative of cyclopentene, featuring both an ethyl ester and a chlorocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate can be synthesized through the reaction of 3-cyclopentene-1-carboxylic acid with thionyl chloride to form 3-cyclopentene-1-carbonyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate depends on its chemical reactivity. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopent-3-ene-1-carboxylate: Lacks the chlorocarbonyl group, making it less reactive.
Methyl cyclopent-3-ene-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Cyclopent-3-ene-1-carboxylic acid: The parent acid form, which can be used to synthesize various derivatives.
Uniqueness
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both an ethyl ester and a chlorocarbonyl group
Properties
CAS No. |
76910-09-3 |
---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
ethyl 1-carbonochloridoylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3 |
InChI Key |
JIYSWLYJVRUHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)Cl |
Origin of Product |
United States |
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